molecular formula C8H8FNO2 B14845228 2-Fluoro-4-methylpyridine-6-acetic acid

2-Fluoro-4-methylpyridine-6-acetic acid

Cat. No.: B14845228
M. Wt: 169.15 g/mol
InChI Key: LJZLITAETWVFAR-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylpyridine-6-acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-amino-6-methylpyridine with fluorinating agents to produce 2-fluoro-6-methylpyridine, followed by further functionalization to introduce the acetic acid moiety . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure selective fluorination and subsequent reactions.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, leverages high availability of fluorinated synthetic blocks and effective fluorinating reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylpyridine-6-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of substituted pyridines .

Scientific Research Applications

2-Fluoro-4-methylpyridine-6-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylpyridine-6-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and specificity towards enzymes or receptors. This can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methylpyridine-6-acetic acid is unique due to the combination of fluorine and acetic acid functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(6-fluoro-4-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-2-6(4-8(11)12)10-7(9)3-5/h2-3H,4H2,1H3,(H,11,12)

InChI Key

LJZLITAETWVFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)F)CC(=O)O

Origin of Product

United States

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